molecular formula C6H9N3O2S B11776135 2-Hydrazinylethylthiazole-4-carboxylate

2-Hydrazinylethylthiazole-4-carboxylate

Cat. No.: B11776135
M. Wt: 187.22 g/mol
InChI Key: YLGFAEUTXDQOAC-UHFFFAOYSA-N
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Description

Historical Context and Significance of Thiazole (B1198619) Heterocycles in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, has been a subject of scientific inquiry for over a century. Its journey in medicinal chemistry began with the discovery of its presence in thiamine (B1217682) (Vitamin B1), a vital nutrient for human health. This initial finding spurred further investigation into the biological roles and therapeutic potential of thiazole-containing compounds.

Over the decades, the thiazole nucleus has been identified as a key structural motif in a multitude of clinically significant drugs. tib.euunist.ac.kr Its versatility is showcased by its presence in antimicrobials like sulfathiazole, the antiretroviral drug ritonavir, and the anticancer agent tiazofurin. tib.eu The aromatic nature of the thiazole ring allows for various chemical modifications, enabling chemists to fine-tune the pharmacological properties of these molecules to achieve desired therapeutic outcomes. unist.ac.kr The sustained interest in thiazole derivatives is a testament to their proven track record and ongoing potential in addressing a wide range of diseases.

The Role of Hydrazine (B178648) Moieties in Contemporary Drug Discovery and Organic Synthesis

Hydrazine and its derivatives are characterized by the presence of a nitrogen-nitrogen single bond. This functional group is a versatile building block in organic synthesis, enabling the construction of a wide variety of heterocyclic systems. researchgate.net In the realm of drug discovery, the incorporation of a hydrazine moiety can significantly influence a molecule's biological activity.

Hydrazones, formed by the condensation of hydrazines with aldehydes or ketones, are a particularly important class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. mdpi.com The ability of the hydrazine group to act as a hydrogen bond donor and acceptor, as well as its potential to coordinate with metal ions, contributes to its diverse biological profile. researchgate.net The strategic use of hydrazine-containing scaffolds continues to be a fruitful avenue in the design of novel therapeutic agents.

Structural Foundation and Research Relevance of 2-Hydrazinylethylthiazole-4-carboxylate

The compound this compound integrates the key structural features of both thiazoles and hydrazines. The core structure consists of a thiazole ring substituted at the 2-position with a hydrazinyl group and at the 4-position with a carboxylate group. This specific arrangement of functional groups provides a versatile platform for further chemical modification and exploration of its biological potential.

Recent research has focused on derivatives of this core structure, particularly ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates. tib.eunih.gov These compounds are synthesized through the cyclization of thiosemicarbazones with ethyl bromopyruvate. tib.eunih.gov The resulting scaffold serves as a template for the development of novel compounds with a range of biological activities. The research relevance of this structural foundation lies in its potential to yield derivatives with antioxidant, antimicrobial, and antiglycation properties. tib.eunih.govnih.gov

Overview of Research Trajectories for Thiazole-4-carboxylate Derivatives

The thiazole-4-carboxylate scaffold is a privileged structure in medicinal chemistry, with a significant body of research dedicated to exploring its therapeutic potential. Research trajectories for derivatives of this scaffold are diverse and continue to expand.

One major area of investigation is the development of anticancer agents. nih.gov Researchers have synthesized and evaluated various 2-(2-hydrazinyl)thiazole derivatives for their cytotoxic activity against different cancer cell lines. nih.gov Another significant research direction is the pursuit of novel antimicrobial agents. researchgate.nettandfonline.com The emergence of drug-resistant pathogens has created an urgent need for new antibiotics, and thiazole-4-carboxylate derivatives have shown promise in this area. researchgate.nettandfonline.com Furthermore, the antioxidant and anti-inflammatory properties of these compounds are being actively investigated, with potential applications in a variety of chronic diseases. nih.govnih.gov The ongoing exploration of this chemical space is likely to uncover new lead compounds for a range of therapeutic targets.

Detailed Research Findings on this compound Derivatives

Recent studies have provided valuable insights into the synthesis and biological activities of derivatives of this compound. The following tables summarize key findings from this research.

Table 1: Synthesis and Characterization of Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates

Compound IDArylidene SubstituentSynthesis MethodCharacterization TechniquesReference
2a 2-NitrobenzylideneRefluxing 1-(2-nitrobenzylidene)thiosemicarbazide and ethyl bromopyruvateFT-IR, 1H-NMR, 13C-NMR, HRMS, SC-XRD unist.ac.krnih.gov
2g 4-Hydroxy-3-methoxybenzylideneCyclization of thiosemicarbazone with ethyl bromopyruvateFT-IR, 1H-NMR, 13C-NMR nih.gov
2h 1-PhenylethylideneCyclization of thiosemicarbazone with ethyl bromopyruvateFT-IR, 1H-NMR, 13C-NMR nih.gov
1j (Varying arylidene substituents)Alkylation of ethyl 2-(2-arylidenehydrazinyl)thiazole-4-carboxylatesUV, FT-IR, 1H-NMR, 13C-NMR, HR-MS nih.gov
1k (Varying arylidene substituents)Alkylation of ethyl 2-(2-arylidenehydrazinyl)thiazole-4-carboxylatesUV, FT-IR, 1H-NMR, 13C-NMR, HR-MS nih.gov

Table 2: Biological Activities of Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylate Derivatives

Compound IDBiological ActivityKey FindingsReference
2g AntioxidantPromising antioxidant agent with %FRSA: 84.46 ± 0.13, TAC: 269.08 ± 0.92, and TRP: 272.34 ± 0.87 μg AAE/mg nih.gov
2h AntioxidantPromising antioxidant agent with %FRSA: 74.50 ± 0.37, TAC: 269.11 ± 0.61, and TRP: 231.11 ± 0.67 μg AAE/mg nih.gov
2e Antiviral (in silico)Showed good binding affinities and inhibition constants for Mpro protein of SARS-CoV-2 nih.gov
2h Antiviral (in silico)Showed good binding affinities and inhibition constants for Mpro protein of SARS-CoV-2 nih.gov
1j AntiglycationPotent antiglycating agent with an IC50 value of 1.848 ± 0.646 μM nih.gov
1k AntiglycationPotent antiglycating agent with an IC50 value of 0.0004 ± 1.097 μM nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

2-hydrazinylethyl 1,3-thiazole-4-carboxylate

InChI

InChI=1S/C6H9N3O2S/c7-9-1-2-11-6(10)5-3-12-4-8-5/h3-4,9H,1-2,7H2

InChI Key

YLGFAEUTXDQOAC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CS1)C(=O)OCCNN

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Hydrazinylethylthiazole 4 Carboxylate and Its Analogues

Established Routes for Thiazole-4-carboxylate Core Synthesis

The formation of the thiazole-4-carboxylate ring is a critical step, and several classical and modern synthetic methods are utilized to achieve this. These methods often involve the reaction of key building blocks that provide the necessary carbon, nitrogen, and sulfur atoms for the heterocyclic ring.

Adaptations of Hantzsch Thiazole (B1198619) Synthesis

The Hantzsch thiazole synthesis is a cornerstone reaction in the formation of thiazole rings, typically involving the reaction of an α-haloketone with a thioamide. chemhelpasap.commdpi.com This high-yielding reaction is straightforward to perform and can be adapted for the synthesis of thiazole-4-carboxylate derivatives. chemhelpasap.comtandfonline.comscribd.com The process starts with an SN2 reaction, followed by an intramolecular attack by the nitrogen on the ketone carbonyl to form the ring. chemhelpasap.com For the synthesis of the thiazole-4-carboxylate core, α-halo-β-ketoesters like ethyl bromopyruvate or ethyl 2-chloroacetoacetate serve as the α-haloketone component, which then undergoes cyclization with a thioamide, most commonly thiourea (B124793). nih.govchemicalbook.comorganic-chemistry.org

An efficient, one-pot multicomponent procedure has been developed using 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes in the presence of a reusable catalyst to produce Hantzsch thiazole derivatives in yields ranging from 79% to 90%. mdpi.com

Cyclocondensation Reactions Involving Thiourea and Related Reagents

Cyclocondensation reactions are fundamental to thiazole synthesis, with thiourea and its derivatives being indispensable reagents. nih.govresearchgate.netnih.govnih.gov These reactions form the backbone of the Hantzsch synthesis and other related methodologies for creating the thiazole ring. A direct synthesis of hydrazinylthiazole carboxylates is achieved through the cyclocondensation of thiosemicarbazones with ethyl 2-chloroacetoacetate. nih.gov

The following table summarizes a one-pot synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate.

ReactantsReagents/SolventsConditionsProductYield
Ethyl acetoacetate, ThioureaN-bromosuccinimide (NBS), Water, THF1. Stir with NBS at 0°C to RT for 2h. 2. Add thiourea and heat to 80°C for 2h.Ethyl 2-amino-4-methylthiazole-5-carboxylate72.0%

Data sourced from multiple synthesis reports. tandfonline.comgoogle.com

Synthesis Utilizing L-Cysteine Hydrochloride and Formaldehyde (B43269) as Starting Materials

An alternative route to the thiazole core uses readily available amino acids. A method has been disclosed for preparing thiazole-4-carboxylic acid using L-cysteine hydrochloride and formaldehyde as starting materials. google.com This process involves a condensation reaction between L-cysteine and formaldehyde to form thiazolidine-4-carboxylic acid. google.comnih.govresearchgate.net The thiazolidine (B150603) is subsequently esterified and then oxidized, typically with manganese dioxide (MnO2), to form the aromatic methyl thiazole-4-carboxylate, which is then hydrolyzed to the final carboxylic acid. google.com This pathway offers the advantage of using inexpensive starting materials and involves mild reaction conditions. google.com

Derivatives of 1,3-thiazolidine-4-carboxylic acid can be synthesized by the condensation of L-cysteine with various aldehydes and ketones. nanobioletters.commdpi.com

Preparation from Methyl Dichloroacetate (B87207) and Thiourea

A general method for the synthesis of 2-amino-5-substituted-thiazole-4-carboxylates employs methyl dichloroacetate as a key starting material. plos.org In this procedure, an aldehyde is first reacted with methyl dichloroacetate in the presence of a base like sodium methoxide (B1231860) (NaOMe) in anhydrous ether. plos.org The resulting intermediate is then treated with thiourea to complete the formation of the thiazole ring. This method was utilized to synthesize methyl 2-amino-5-benzylthiazole-4-carboxylate, a potent inhibitor of M. tuberculosis H37Rv. plos.org

Synthetic Approaches to Ethyl 2-Aminothiazole-4-carboxylate Precursors

Ethyl 2-aminothiazole-4-carboxylate is a crucial precursor for many functionalized thiazoles, including hydrazinyl derivatives. mdpi.comresearchgate.net The most prevalent synthetic routes are variations of the Hantzsch synthesis. These methods typically involve the reaction of thiourea with an ethyl α-haloacetoacetate derivative. chemicalbook.comnih.gov

Common starting materials and reaction conditions are outlined in the table below.

α-Halo EsterReagentSolventConditionsReference
Ethyl 2-chloroacetoacetateThioureaEthanol (B145695)Reflux overnight google.com
Ethyl bromopyruvateCarbamimidothioic acid (Thiourea)EthanolStir at 70°C for 1h chemicalbook.com
Ethyl 2-chloroacetoacetateThiourea, Sodium carbonateEthanolHeat to 60-70°C for 5-5.5h google.com

These methods provide reliable access to the ethyl 2-aminothiazole-4-carboxylate scaffold, which serves as a versatile platform for further chemical modification. researchgate.net

Synthesis of Dihydrothiazole Carboxylates

The synthesis of the partially saturated 4,5-dihydrothiazole-4-carboxylic acid ring system, also known as a thiazoline, provides another important structural analogue. These compounds are generally synthesized by refluxing an aromatic nitrile with L-cysteine hydrochloride and a base like sodium bicarbonate in a methanol (B129727) and buffer solution. researchgate.net This method yields 2-substituted 4,5-dihydrothiazole-4-carboxylic acids, which have been investigated as novel inhibitors of metallo-β-lactamases. researchgate.net

Introduction of the Hydrazine (B178648) Functional Group at the C2 Position

The introduction of a hydrazine group onto the thiazole ring at the second position is a critical transformation that imparts unique chemical properties to the molecule, making it a versatile precursor for further derivatization. Two principal strategies have been established for this purpose: direct aminolysis of a precursor ester and the chemical modification of a pre-existing 2-aminothiazole (B372263) scaffold.

A direct and common route for the synthesis of carbohydrazides involves the treatment of a corresponding ester with hydrazine hydrate (B1144303). mdpi.com This nucleophilic acyl substitution reaction is widely applicable for converting carboxylate esters into their hydrazide counterparts. In the context of the target molecule, this method would typically involve the reaction of a 2-(alkoxycarbonyl)thiazole precursor with hydrazine hydrate.

The general mechanism involves the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of an alcohol molecule to yield the final hydrazide product. The reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, such as ethanol. mdpi.comnih.gov The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). mdpi.com

Table 1: General Conditions for Ester Aminolysis with Hydrazine Hydrate

Parameter Condition Rationale
Reagent Hydrazine Hydrate (N₂H₄·H₂O) Acts as the nucleophile to replace the alkoxy group of the ester.
Solvent Ethanol A common protic solvent that effectively dissolves both reactants.
Temperature Reflux Provides the necessary activation energy to drive the reaction to completion.

| Monitoring | Thin-Layer Chromatography (TLC) | Allows for the tracking of the consumption of the starting ester. mdpi.com |

An alternative and highly versatile strategy begins with a 2-aminothiazole-4-carboxylate core structure. This approach is advantageous as 2-aminothiazoles are a significant class of compounds that serve as readily available starting materials for a wide range of heterocyclic analogues. nih.govresearchgate.net The synthesis of the key intermediate, ethyl 2-aminothiazole-4-carboxylate, is typically achieved through the Hantzsch thiazole synthesis, by reacting an α-haloketone or its equivalent (like ethyl bromopyruvate) with a thioamide (like thiourea). nih.gov

Once the 2-aminothiazole-4-carboxylate scaffold is obtained, the 2-amino group can be chemically transformed into a hydrazine functionality. A standard synthetic route for this conversion involves diazotization of the primary amino group using a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt. This highly reactive intermediate is then subsequently reduced to the corresponding hydrazine. This multi-step derivatization allows for greater control and flexibility in the synthesis of complex analogues.

Furthermore, the 2-amino group is a versatile handle for other derivatizations, such as the formation of Schiff bases by reacting the aminothiazole with various aldehydes and ketones. nih.gov While not directly producing a hydrazine, this highlights the reactivity of the 2-amino position and its importance as a key site for molecular modification. nih.govresearchgate.net

Process Optimization and Green Chemistry Considerations in Synthesis

Optimizing the synthetic process is crucial for improving efficiency, reducing costs, and minimizing environmental impact. Key areas of focus include the selection of solvent systems, the use of catalytic methods, temperature control, and strategies to maximize product yield.

The choice of solvent can significantly impact reaction kinetics, yield, and purity. In the synthesis of thiazole derivatives, various solvent systems have been successfully employed.

Protic Solvents: Ethanol is frequently used, particularly in reactions involving thiourea and in the formation of Schiff bases from 2-aminothiazoles. nih.govgoogle.com Its ability to form hydrogen bonds can stabilize intermediates and transition states.

Aprotic Solvents: Anhydrous tetrahydrofuran (B95107) (THF) has been utilized in acylation reactions of the 2-amino group, often in the presence of a base like triethylamine (B128534). plos.org

The selection of a solvent system is often a trade-off between reactant solubility, reaction rate, and ease of product isolation. Green chemistry principles encourage the use of less hazardous solvents, with water and ethanol being preferable choices when chemically appropriate. mdpi.com

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increase reaction rates and selectivity under milder conditions.

Base Catalysis: Traditional synthesis often employs organic bases like triethylamine or piperidine. nih.gov However, green chemistry initiatives have promoted the development of heterogeneous, recyclable catalysts. For instance, a barium oxide-chitosan (BaO-CS) nanocomposite has been demonstrated as an effective and eco-friendly basic catalyst for synthesizing related thiazole structures, offering benefits such as mild reaction conditions and reusability. nih.gov

Acid Catalysis: In the derivatization of 2-aminothiazoles to form Schiff bases, a few drops of glacial acetic acid are often added to catalyze the condensation reaction. nih.gov

Temperature control is equally critical for optimizing synthetic outcomes. Different steps in a synthetic sequence may require vastly different temperatures. For example, the formation of certain intermediates may be performed at 0°C to control reactivity, while subsequent cyclization or derivatization steps might require heating to 60-90°C to ensure a reasonable reaction rate. google.comgoogle.com Precise temperature management minimizes the formation of side products and decomposition of desired compounds.

Table 2: Comparison of Catalytic and Thermal Conditions in Thiazole Synthesis

Approach Catalyst/Condition Example Reaction Advantages Source
Green Catalysis BaO-Chitosan Nanocomposite Synthesis of 2-hydrazonothiazol-4(5H)-ones Eco-friendly, recyclable, mild conditions nih.gov
Traditional Base Triethylamine Acylation of 2-aminothiazole Effective, well-established plos.orgnih.gov
Thermal Control 60-70°C Cyclization to form thiazole ring Increased reaction rate, high yield google.com

| One-Pot Synthesis | 80-90°C | Bromination and cyclization | Process simplification, good yield | google.com |

Maximizing product yield is a primary objective in chemical synthesis. Several strategies can be employed to achieve this:

Optimization of Reaction Parameters: Fine-tuning reaction conditions such as temperature, reaction time, and reactant stoichiometry is crucial. A method for preparing ethyl 2-amino-4-methylthiazole-5-carboxylate through optimized temperature and time control reported yields of over 98%. google.com

Purification Methods: The choice of purification technique can also impact the final isolated yield. Recrystallization is a common and effective method for obtaining high-purity solid products, with one procedure reporting a 75% yield after recrystallization from methanol. plos.org

By systematically applying these optimization strategies, the synthesis of 2-hydrazinylethylthiazole-4-carboxylate and its analogues can be made more efficient, economical, and environmentally sustainable.

Chemical Transformations and Derivatization Studies of 2 Hydrazinylethylthiazole 4 Carboxylate

Reactions at the Hydrazine (B178648) Moiety

The hydrazine group is a key site for derivatization, offering a nucleophilic center for condensation and cyclization reactions.

Condensation to Form Hydrazone Derivatives

The terminal nitrogen of the hydrazine moiety readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form stable hydrazone derivatives. nih.govresearchgate.net This reaction is typically carried out in a suitable solvent like ethanol (B145695), often with catalytic amounts of acid. nih.gov The formation of the C=N double bond extends the conjugation of the system and provides a versatile linker for introducing a wide range of substituents.

The synthesis of these derivatives is often achieved by refluxing an equimolar mixture of the hydrazinylthiazole precursor with the respective aldehyde or ketone for several hours. nih.gov This approach allows for the creation of a diverse library of compounds by varying the carbonyl component. sci-hub.se The resulting 2-(2-arylidenehydrazinyl)thiazole derivatives are valuable intermediates for further synthetic transformations and have been explored for various biological activities. nih.govresearchgate.net

Table 1: Examples of Hydrazone Synthesis from Hydrazinyl Thiazole (B1198619) Precursors This table is illustrative of the general reaction and not specific to the ethyl-linked compound due to lack of specific literature.

Carbonyl CompoundReaction ConditionsResulting Hydrazone MoietyReference
Substituted BenzaldehydesEthanol, Reflux, 4-5 h-NH-N=CH-Ar nih.gov
Aromatic/Heteroaromatic KetonesEthanol, Acetic Acid-NH-N=C(R)-Ar researchgate.netnih.gov
α-Halo CarbonylsEthanol, Room Temp, 20-24 hCyclization Precursor sci-hub.se

Cyclization Pathways Involving the Hydrazine Nitrogen Atoms

The hydrazine group serves as a linchpin for constructing new heterocyclic rings. Following condensation to a hydrazone, the nitrogen atoms can participate in intramolecular or intermolecular cyclization reactions to form five- or six-membered heterocycles. These reactions are a cornerstone of heterocyclic chemistry, allowing access to scaffolds like pyrazoles, triazoles, and thiadiazoles. mdpi.com

For example, hydrazones can be cyclized to form pyrazolo[5,1-c] nih.govnih.govresearchgate.nettriazines. researchgate.net Another common pathway is the oxidative cyclization of hydrazones derived from thioacetamides, which can yield 1,2,3-thiadiazole (B1210528) derivatives under the influence of oxidizing agents like thionyl chloride or selenium dioxide. researchgate.net These cyclization strategies significantly expand the chemical diversity accessible from the parent 2-hydrazinylethylthiazole-4-carboxylate scaffold.

Modifications and Substitutions on the Thiazole Ring

The thiazole ring itself is amenable to substitution, offering another avenue for structural diversification.

Introduction of Substituents at the C5 Position

The C5 position of the thiazole ring is a common site for electrophilic substitution, allowing for the introduction of various functional groups. The presence of a carboxylate group at the C4 position can influence the reactivity and regioselectivity of these reactions. researchgate.net Palladium-catalyzed direct C5-arylation of azole-4-carboxylates has been reported, providing a straightforward method to attach aryl groups at this position through a double C-H bond cleavage mechanism. researchgate.net This protocol demonstrates good functional group tolerance.

Furthermore, the C5 position can be substituted with moieties like ethyl carboxylate or even other heterocyclic rings such as pyrazole (B372694), leading to complex trisubstituted thiazole derivatives. nih.gov These modifications are crucial for tuning the electronic and steric properties of the molecule.

Table 2: Selected Reactions at the C5 Position of Thiazole-4-carboxylates This table shows general reactivity for the thiazole-4-carboxylate core.

Reaction TypeReagentsSubstituent IntroducedReference
Direct ArylationUnactivated Arenes, Pd(II) catalystAryl group researchgate.net
Condensation/CyclizationVaries (e.g., with pyrazole precursors)Pyrazole moiety nih.gov
CondensationThiono estersVarious alkyl/aryl groups orgsyn.org

Hydrolysis of the Carboxylate Ester to Carboxylic Acid

The carboxylate ester at the C4 position can be readily hydrolyzed to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions, a process known as saponification. google.com The reaction generally involves heating the ester in an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by acidification to protonate the resulting carboxylate salt. google.comoup.com

A Chinese patent describes the hydrolysis of methyl thiazole-4-carboxylate by refluxing with a 10% aqueous NaOH solution for one hour, followed by acidification with HCl to a pH of 3 to precipitate the carboxylic acid. google.com This conversion from ester to carboxylic acid is a fundamental step, as the carboxylic acid group provides a handle for further modifications, such as amide bond formation.

Formation of Hybrid Scaffolds Incorporating this compound

The concept of molecular hybridization, which involves combining two or more distinct pharmacophoric units into a single molecule, is a powerful strategy in drug design. nih.gov The this compound structure is an excellent building block for creating such hybrid scaffolds. nih.govacs.org

By utilizing the reactive hydrazine moiety, the thiazole core can be covalently linked to other bioactive heterocyclic systems. A notable example is the synthesis of hydrazinyl thiazole-substituted coumarins. ingentaconnect.com In this approach, a coumarin (B35378) aldehyde is first condensed with thiosemicarbazide, and the resulting thiosemicarbazone intermediate is then cyclized with a phenacyl bromide to form the thiazole ring, effectively linking the two heterocyclic systems through a hydrazinyl bridge. ingentaconnect.com This strategy has also been applied to create hybrids of thiazole with other moieties like pyrrole, quinoxaline, and thienothiophene, aiming to generate novel compounds with synergistic or enhanced biological activities. nih.govnih.gov

Structure Activity Relationship Sar Investigations of 2 Hydrazinylethylthiazole 4 Carboxylate Derivatives

Impact of Substitutions at the C2-Hydrazine Position on Biological Activities

The C2-hydrazine moiety is a key functional group that significantly influences the biological profile of 2-hydrazinylethylthiazole-4-carboxylate derivatives. Modifications at this position, including substitutions on the hydrazine (B178648) nitrogens and the ethyl linker, have been shown to modulate activity, particularly antimicrobial and antiglycating properties.

Research has indicated that the presence of a hydrazone linkage (=N-NH-) at the C2 position is often crucial for activity. The nature of the substituent on the exocyclic nitrogen of the hydrazone plays a pivotal role. For instance, the introduction of an arylidene group (a substituted phenyl ring attached via a double bond) is a common strategy. The electronic properties of the substituents on this aryl ring can have a profound impact. Studies on analogous 2-arylidenehydrazinyl-4-arylthiazole series have shown that the presence of electron-withdrawing groups, such as chloro and nitro groups, at the para position of the phenyl ring can enhance antimicrobial activity. This suggests that a reduction in electron density on the aryl ring may be favorable for interaction with biological targets. Conversely, strong electron-donating groups on the aryl ring have also been associated with potent inhibitory activity in some cases, indicating that the optimal electronic nature of the substituent may be target-dependent.

Furthermore, direct substitution on the hydrazine nitrogen has been explored. In a series of ethyl 2-(2-arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates, alkylation on the nitrogen atom of the hydrazine moiety was investigated. The results demonstrated that these N-alkylated derivatives exhibited promising antiglycation activity. nih.gov This highlights that while the unsubstituted N-H of the hydrazine can be important, its substitution with small alkyl groups is tolerated and can even lead to enhanced activity in certain biological assays.

The following table summarizes the impact of various substitutions at the C2-hydrazine position on the biological activities of thiazole (B1198619) derivatives.

Position of SubstitutionSubstituent TypeGeneral Impact on Biological Activity
Arylidene group (on exocyclic N)Electron-withdrawing groups (e.g., -Cl, -NO₂)Often enhances antimicrobial activity.
Arylidene group (on exocyclic N)Electron-donating groups (e.g., -OCH₃)Can also lead to potent activity, depending on the biological target.
Hydrazine NitrogenAlkyl groupsCan lead to potent antiglycation activity. nih.gov

Significance of Structural Variations at the Thiazole C5 Position

The C5 position of the thiazole ring offers a valuable site for structural modification, and variations at this position have been shown to be critical for biological activity. The introduction of diverse substituents at C5 can influence the molecule's size, shape, lipophilicity, and potential for specific interactions with target macromolecules.

A noteworthy example is the potent antimycobacterial activity observed in a series of 2-aminothiazole-4-carboxylate derivatives, which are structurally related to the core molecule of interest. In this series, the introduction of a benzyl (B1604629) group at the C5 position resulted in a compound with significant activity against Mycobacterium tuberculosis. This underscores the importance of a bulky, lipophilic substituent at this position for this specific biological effect.

The nature of the substituent at C5 can also modulate antimicrobial and antifungal activities. For instance, the introduction of arylazo moieties at the C5 position of 2-aminothiazoles has been reported to confer good antimicrobial activity. This suggests that substituents capable of engaging in π-π stacking or other specific electronic interactions can be beneficial.

The size of the substituent at the C5 position has also been identified as a critical factor. In some series of 2,4,5-trisubstituted thiazoles, it has been observed that increasing the size of the substituent at the C5 position can lead to a decrease in antimicrobial activity. nih.gov This indicates that there may be steric constraints within the binding site of the biological target, and an optimal size for the C5-substituent is required for potent activity.

The table below illustrates the influence of different substituents at the C5 position on the biological activities of thiazole derivatives.

C5-SubstituentResulting Biological ActivityReference
BenzylPotent antitubercular activity
ArylazoGood antimicrobial activity
Increasing substituent sizePotential decrease in antimicrobial activity nih.gov

Elucidation of the Carboxylate Ester's Role at the C4 Position

While direct and extensive SAR studies exclusively focused on the C4-ester of this specific scaffold are limited, its importance can be inferred from several observations. The ester group, being a hydrogen bond acceptor, can play a crucial role in the binding of the molecule to its biological target. For instance, in silico docking studies with related thiazole derivatives have suggested that the carboxyl group can form hydrogen bonds with key amino acid residues in the active site of enzymes.

Comparative studies of analogous heterocyclic systems provide further insight. For example, in a series of pyrazole-thiazole derivatives, it was found that compounds with an ethyl amide at a comparable position were twice as potent as the corresponding ethyl esters. nih.gov This suggests that the ability to act as both a hydrogen bond donor and acceptor, as in the case of a secondary amide, might be more favorable for binding than the purely acceptor nature of the ester. However, it is also important to consider that the ester can be hydrolyzed in vivo to the corresponding carboxylic acid, which may be the active form of the molecule. The free carboxylic acid, with its ability to form stronger hydrogen bonds and ionic interactions, could have a different and potentially more potent interaction with the target.

The potential roles of the C4-carboxylate ester are summarized below:

Feature of C4-Carboxylate EsterPotential Role in Biological Activity
Hydrogen Bond AcceptorCan participate in binding to biological targets.
Metabolic LabilityMay be hydrolyzed to the corresponding carboxylic acid, which could be the active form.
Physicochemical PropertiesInfluences solubility, lipophilicity, and cell permeability.

Pharmacophore Modeling and Identification of Key Structural Features

Based on the structure-activity relationship findings discussed in the preceding sections, a hypothetical pharmacophore model for the biological activity of this compound derivatives can be proposed. This model highlights the key structural features that are believed to be essential for molecular recognition and interaction with a biological target, particularly in the context of antimicrobial activity.

The proposed pharmacophore model includes the following key features:

A Hydrogen Bond Donor/Acceptor Moiety: The C2-hydrazinyl or hydrazone group is a critical feature. The N-H group can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors. The presence of an arylidene substituent on the exocyclic nitrogen often enhances activity, suggesting this region is important for specific interactions.

Aromatic/Hydrophobic Region: A substituent at the C5 position, particularly an aryl or aralkyl group like benzyl, often leads to potent activity. This suggests the presence of a hydrophobic pocket in the target's binding site that can accommodate this group and engage in favorable van der Waals or π-π interactions.

A Hydrogen Bond Acceptor: The carboxylate ester at the C4 position serves as a key hydrogen bond acceptor. This feature is likely crucial for anchoring the molecule within the active site of the target protein.

The Thiazole Ring: The central thiazole ring acts as a rigid scaffold, holding the other pharmacophoric features in the correct spatial orientation for optimal interaction with the biological target. The sulfur and nitrogen atoms of the thiazole ring can also contribute to binding through various non-covalent interactions.

Mechanistic Elucidation of Biological Activities of 2 Hydrazinylethylthiazole 4 Carboxylate Analogues

Antimicrobial Research Mechanisms

Mechanisms of Antibacterial Action against Gram-positive and Gram-negative Organisms

Analogues of 2-hydrazinylethylthiazole-4-carboxylate have demonstrated broad-spectrum antibacterial activity through diverse and sometimes multi-targeted mechanisms. One potent mechanism observed in a related compound, SCH-79797, involves a dual-targeting action that simultaneously disrupts folate metabolism and bacterial membrane integrity. exlibrisgroup.comnih.gov This dual-mechanism approach is effective against both Gram-positive and Gram-negative bacteria and is associated with an undetectably low frequency of resistance development. exlibrisgroup.com

Another proposed mechanism, particularly effective against Gram-positive bacteria, involves electrostatic interactions. The presence of positively charged amino groups on the molecule can interact with negatively charged components, such as teichoic acids, on the surface of bacterial cell membranes. researchgate.net This interaction leads to increased membrane permeability, disruption of essential cellular functions, and ultimately, bacterial cell death. researchgate.net For Gram-negative bacteria, which possess a protective outer membrane, some thiazole-based inhibitors are conjugated with siderophore mimics to enhance their uptake into the bacterial cytoplasm, thereby improving their efficacy. nih.gov

Antifungal Modus Operandi, e.g., against Candida species

The antifungal activity of thiazole-hydrazine analogues has been investigated, particularly against pathogenic Candida species. A key mechanism of action identified for a structurally similar compound, (4-phenyl-1, 3-thiazol-2-yl) hydrazine (B178648), is the induction of oxidative damage within the fungal cell. frontiersin.org

This process involves an increase in intracellular reactive oxygen species (ROS). frontiersin.org The accumulation of ROS leads to significant DNA damage, which is a critical factor in the resulting cell death. frontiersin.org The fungicidal activity and the inhibition of biofilm formation in Candida albicans are directly linked to this ROS-dependent mechanism. frontiersin.org Further studies have underscored the importance of the hydrazine linker in this antifungal activity, as its replacement leads to a strong decrease in efficacy, possibly due to its hydrogen bonding capacity. nih.gov The addition of ROS scavengers was found to abrogate the antifungal effects, confirming that the activity is partially dependent on intracellular oxidative damage. frontiersin.org

Antitubercular Activity Mechanisms against Mycobacterium tuberculosis H37Rv

The 2-aminothiazole-4-carboxylate scaffold has emerged as a promising template for the development of new agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govplos.orgnih.gov While these compounds were initially designed to mimic the antibiotic thiolactomycin by targeting the β-ketoacyl-ACP synthase mtFabH, a key enzyme in the mycobacterial fatty acid synthesis (FAS-II) system, research has revealed a more complex mechanism. nih.govsci-hub.box

Strikingly, some of the most potent analogues, such as methyl 2-amino-5-benzylthiazole-4-carboxylate, exhibit excellent activity against the whole-cell M. tuberculosis H37Rv strain with very low Minimum Inhibitory Concentration (MIC) values, yet show no activity against the isolated mtFabH enzyme. nih.govplos.org This finding strongly indicates that their mechanism of action involves targets other than mtFabH. nih.govplos.orgsci-hub.box The elucidation of these alternative molecular targets is a critical area of ongoing research to effectively optimize this class of antitubercular agents. nih.govplos.org

Table 2: Antitubercular Activity of 2-Aminothiazole-4-carboxylate Analogues against M. tuberculosis H37Rv

Compound Structure Description MIC (µg/mL)
Analogue 2 Methyl 2-amino-5-benzylthiazole-4-carboxylate 0.06
Analogue 6 5-methyl, carboxylic acid 16
Analogue 9 5-methyl, methyl ester 0.06
Analogue 11 5-(m-Cl phenyl), carboxylic acid 32

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Antiproliferative and Antitumor Research at the Molecular Level

Thiazole (B1198619) derivatives, including those based on the thiazoline-4-carboxylic acid structure, have shown significant antiproliferative activity against various cancer cell lines. The molecular mechanisms underlying these effects often involve the disruption of the cell cycle and the induction of apoptosis.

One identified mechanism is iron chelation. Compounds like methyl [2'-(2-hydroxyphenyl)-2'-thiazoline-4'-carboxylate] (MTL) and its corresponding carboxylic acid (TFAL) act as iron chelators. nih.gov By sequestering iron, an element essential for DNA synthesis, these compounds induce a more complete G1/S cell-boundary block than comparative agents like hydroxyurea. nih.gov This arrest at the boundary between the G1 (growth) and S (synthesis) phases of the cell cycle effectively halts cell proliferation. nih.gov

Other substituted thiazole derivatives have demonstrated the ability to cause cell cycle arrest at the G0/G1 interphase in a broad range of tumor cell lines, including human B-cell lymphoma. nih.gov The induction of apoptosis, or programmed cell death, is another key molecular mechanism. This can be triggered through various signaling pathways, often involving the regulation of pro-apoptotic and anti-apoptotic proteins. mdpi.com For instance, some anticancer agents work by increasing the expression of p53 and other pro-apoptotic proteins while decreasing the levels of anti-apoptotic proteins, leading to controlled cell death. mdpi.com

Interactions with AMPA Receptors

Analogues based on the thiazole-carboxylate scaffold have been identified as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), which are crucial for fast excitatory neurotransmission in the central nervous system. Research has shown that certain thiazole-carboxamide derivatives function as negative allosteric modulators (NAMs) of AMPARs. mdpi.com These compounds bind to a site on the receptor distinct from the glutamate binding site, inducing conformational changes that inhibit receptor function.

Docking simulations suggest that these thiazole derivatives interact with key residues within the transmembrane domain of the AMPA receptor, a region known to bind other antagonists. nih.gov This allosteric inhibition, which curtails neuronal excitability, highlights the potential of these compounds in conditions characterized by AMPAR overactivation. mdpi.comnih.gov

Investigation of Growth Inhibition in Cancer Cell Lines (e.g., Non-Small Cell Lung Cancer, Breast Cancer)

Derivatives of 2-amino-4-methylthiazole-5-carboxylate have demonstrated significant growth-inhibitory effects against various human cancer cell lines. The National Cancer Institute (NCI) has screened these compounds, identifying several with potent activity against non-small cell lung cancer and breast cancer. mdpi.com

The primary mechanism investigated for this anticancer activity is the inhibition of monoacylglycerol lipase (MAGL), an enzyme that plays a role in pro-tumorigenic signaling. mdpi.com By inhibiting MAGL, these compounds can modulate lipid signaling pathways that aggressive cancer cells rely on for growth and proliferation.

Key findings from a five-dose assay screening revealed specific growth inhibition (GI50) values, which represent the concentration required to inhibit cell growth by 50%. For instance, one potent derivative (compound 3g) showed a GI50 value of 0.865 µM against the EKVX non-small cell lung cancer cell line. mdpi.com Another analogue (compound 4c) was particularly effective against the HOP-92 and EKVX non-small cell lung cancer lines, with GI50 values of 0.34 µM and 0.96 µM, respectively. mdpi.com These compounds also exhibited activity against breast cancer cell lines, including MDA-MB-468 and MDA-MB-231/ATCC, with GI50 values in the low micromolar range. mdpi.com

CompoundCancer Cell LineCell Line TypeGI50 (µM)
3gEKVXNon-Small Cell Lung Cancer0.865
3gMDA-MB-468Breast Cancer1.20
4cHOP-92Non-Small Cell Lung Cancer0.34
4cEKVXNon-Small Cell Lung Cancer0.96
4cMDA-MB-231/ATCCBreast Cancer1.08

VEGFR-2 Inhibition Pathways

A critical mechanism underlying the anti-cancer activity of some thiazole-based analogues is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). VEGFR-2 is a key tyrosine kinase receptor that mediates angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. researchgate.net By blocking the VEGFR-2 signaling pathway, these compounds can effectively stifle tumor growth and metastasis.

Studies have shown that certain thiazole derivatives exhibit potent inhibitory activity against the VEGFR-2 enzyme. For example, compounds designated as 4-chlorophenylthiazolyl 4b and 3-nitrophenylthiazolyl 4d demonstrated 81.36% and 85.72% inhibition of VEGFR-2, respectively, comparable to the standard inhibitor sorafenib (86.93%). nih.gov This enzymatic inhibition translates directly to cytotoxic effects in cancer cells that rely on this pathway.

The downstream effects of VEGFR-2 inhibition include the induction of apoptosis (programmed cell death). Mechanistic studies on potent thiazole-based VEGFR-2 inhibitors have shown that they can trigger apoptosis by increasing the levels of pro-apoptotic proteins like Bax and caspase-3, while simultaneously reducing the levels of anti-apoptotic proteins such as Bcl-2. researchgate.net Furthermore, these compounds can cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing and proliferating. researchgate.net

CompoundVEGFR-2 Inhibition (%)Cytotoxicity IC50 (µM) vs. MDA-MB-231
4-chlorophenylthiazolyl (4b)81.363.52
3-nitrophenylthiazolyl (4d)85.721.21
Sorafenib (Reference)86.931.18

Proteasome Inhibition Mechanisms

Certain complex thiazole-containing antibiotics, such as Thiostrepton and Siomycin A, have been identified as inhibitors of the ubiquitin-proteasome system. nih.govplos.orgmdpi.com The proteasome is a large protein complex responsible for degrading unwanted or misfolded proteins that have been tagged with ubiquitin. In cancer cells, which often produce high levels of abnormal proteins, proteasome function is critical for survival. Inhibition of the proteasome leads to an accumulation of these proteins, inducing cellular stress and triggering apoptosis.

The mechanism of action for these thiazole antibiotics involves interfering with the 20S proteasome, the catalytic core of the complex. plos.org In vitro assays demonstrated that these compounds inhibit the chymotrypsin-like activity of the 20S proteasome, although less efficiently than dedicated inhibitors like MG132. nih.gov This inhibition results in the stabilization and accumulation of key regulatory proteins that are normally degraded, such as the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p21. nih.gov The buildup of these proteins halts the cell cycle and promotes apoptosis.

Furthermore, these thiazole-based inhibitors have been shown to suppress the transcriptional activity of nuclear factor-kappa B (NF-κB), a pathway crucial for cell survival and proliferation in many cancers. nih.gov Studies have also demonstrated a synergistic effect, where combining the thiazole antibiotic thiostrepton with the clinical proteasome inhibitor bortezomib leads to a potent induction of apoptosis in various human cancer cell lines. mdpi.com

Other Investigated Mechanistic Biological Roles

Antioxidant Mechanisms, including Free Radical Scavenging

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, contributes to numerous diseases. Thiazole-5-carboxylic acid derivatives have been investigated for their antioxidant properties, primarily their ability to act as free radical scavengers.

The primary mechanism of action is direct radical scavenging, where the thiazole derivative donates a hydrogen atom or an electron to a free radical, thereby neutralizing it and terminating the damaging chain reaction. This activity is often evaluated using a DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. In these assays, several 2-(substituted benzylamino)-4-methyl-1,3-thiazole-5-carboxylic acid derivatives demonstrated moderate to potent antioxidant activity.

The efficacy of these compounds as antioxidants is influenced by their chemical structure. The presence and position of substituent groups on the molecule can significantly affect its ability to donate electrons or hydrogen atoms, which is the basis for mechanisms like Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT).

CompoundDPPH Scavenging IC50 (µM)
5k15.3
5n17.6
5p19.6

Anti-inflammatory Pathways and Molecular Targets

Inflammation is a biological response that can become chronic and contribute to various diseases. Analogues containing the thiazole scaffold have been shown to possess significant anti-inflammatory properties. mdpi.com The mechanisms involve the modulation of key inflammatory pathways and molecular targets.

A primary mechanism is the inhibition of pro-inflammatory cytokine production. Studies on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives showed they could effectively inhibit the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. These cytokines are key mediators of the inflammatory response.

Other related heterocyclic structures, such as pyrazoles and pyrazolines, which share synthetic precursors with some thiazole derivatives, also exhibit anti-inflammatory effects. Their mechanisms include the inhibition of enzymes like lipoxygenase, which is involved in the synthesis of inflammatory mediators, and the reduction of edema in animal models of inflammation, such as the carrageenan-induced paw edema test. The production of free radicals is a known component of the inflammatory process, linking the anti-inflammatory and antioxidant activities of these compounds.

Computational Chemistry and Molecular Modeling Studies of 2 Hydrazinylethylthiazole 4 Carboxylate Derivatives

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between 2-Hydrazinylethylthiazole-4-carboxylate derivatives and their biological targets.

Molecular docking studies have been instrumental in elucidating the specific interactions between this compound derivatives and various protein targets. These simulations reveal key binding modes and help characterize the amino acid residues involved in the interaction.

For instance, docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates with the Mpro protein of SARS-CoV-2 have shown good binding affinities. The interactions are often characterized by hydrogen bonds, hydrophobic interactions, and π-stacking with specific residues within the binding pocket of the protein. The thiazole (B1198619) ring, carboxylate group, and the hydrazinyl moiety of the ligands play crucial roles in establishing these interactions.

In a study involving newly synthesized 1,3-thiazole derivatives, molecular docking revealed that the compounds fit well within the catalytic pocket of fungal lanosterol C14α-demethylase. The 2-phenyl-thiazole fragment was observed to fit between hydrophobic residues like Leu376 and Phe233. nih.gov The presence of a hydrazine (B178648) bridge in some derivatives allowed for additional hydrogen bond interactions with polar residues such as Tyr118. nih.gov

The following table summarizes key ligand-protein interactions observed in various studies:

Derivative ClassProtein TargetKey Interacting ResiduesTypes of Interactions
Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylatesSARS-CoV-2 MproNot specifiedHydrogen bonds, hydrophobic interactions, π-stacking
2-Hydrazinyl-4-phenyl-1,3-thiazolesFungal lanosterol C14α-demethylaseLeu376, Phe233, Tyr118, Tyr132Hydrophobic interactions, hydrogen bonds
2-(2-Hydrazinyl)thiazole derivativesβ-ketoacyl-ACP synthase (Mtb)Not specifiedBinding interactions

A primary outcome of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the ligand-protein interaction. These predictions are crucial for ranking potential drug candidates and understanding their potency. The conformational binding mode refers to the specific three-dimensional arrangement of the ligand within the protein's active site.

For a series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates, docking studies predicted good binding affinities and inhibition constants against the Mpro protein of SARS-CoV-2, suggesting their potential as therapeutic targets. nih.gov Similarly, studies on 2-(2-hydrazinyl)thiazole derivatives targeting Mycobacterium tuberculosis β-ketoacyl-ACP synthase protein revealed inhibition constants of 1.46 μM and 0.177 μM for specific compounds, indicating strong binding. nih.gov

The conformational analysis of thiazole-containing peptides has shown that the thiazole ring imposes significant conformational restrictions, leading to unique shapes and clefts. acs.org This rigidity can be advantageous for binding to specific protein targets. In the case of 4-phenyl-1,3-thiazole derivatives, the presence of a hydrazone bridge and an additional aromatic phenyl group was found to improve their affinity for the target fungal enzyme. nih.gov

The table below presents predicted binding affinities for some this compound derivatives:

DerivativeProtein TargetPredicted Binding Affinity (Inhibition Constant)
Ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylateβ-ketoacyl-ACP synthase (Mtb)1.46 μM
Ethyl-2-[(E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-yl]-4-methyl-1,3-thiazole-5-carboxylateβ-ketoacyl-ACP synthase (Mtb)0.177 μM

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the conformational stability and interaction dynamics of ligand-protein complexes over time. These simulations can validate the stability of binding modes predicted by molecular docking and offer insights into the flexibility of both the ligand and the protein.

MD simulations have been employed to study the stability of docked complexes of thiazole derivatives. nih.gov These studies often reveal that the ligand remains stably bound within the active site, with minor conformational fluctuations. The introduction of a thiazole structural motif into a peptide main chain has been shown to constrain its conformational flexibility. researchgate.net This reduction in flexibility can lead to more rigid and predictable binding modes. For instance, the thiazoline ring, a related structure, exhibits a significant reduction in flexibility, preserving a rigid six-bond motif in all identified low-energy conformers. researchgate.net

Quantum-Chemical Calculations

Quantum-chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, providing a deeper understanding of their reactivity and interaction capabilities.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental in quantum chemistry. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. asianpubs.orgresearchgate.net

DFT studies on various thiazole derivatives have been conducted to calculate their HOMO-LUMO gaps. For example, in a study of 2-(2-Hydrazinyl)thiazole derivatives, the HOMO-LUMO gap was used to highlight the higher reactivity of one compound over another. researchgate.net The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, helps to identify the regions of a molecule that are prone to electrophilic and nucleophilic attack. irjweb.com The negative electrostatic potential is associated with regions of high electron density, which are susceptible to electrophilic attack, while positive potential indicates electron-deficient regions prone to nucleophilic attack. The negative charges of carboxylate groups have a profound effect on the appearance of electrostatic potential maps. nih.gov

The following table summarizes key electronic properties calculated for thiazole derivatives:

PropertySignificanceGeneral Findings for Thiazole Derivatives
HOMO-LUMO GapIndicator of chemical reactivity and stabilityVaries depending on substituents; smaller gaps indicate higher reactivity
Molecular Electrostatic Potential (MEP)Identifies sites for electrophilic and nucleophilic attackNegative potential often localized on heteroatoms (N, S, O), positive potential on hydrogens

Quantum-chemical calculations can also be used to predict reaction pathways and provide mechanistic insights into chemical reactions. By calculating the energies of reactants, transition states, and products, the feasibility of a particular reaction mechanism can be assessed. For thiazole derivatives, these calculations can help to understand their synthesis and reactivity patterns. For instance, DFT can be used to study cycloaddition reactions involving thiazoles, elucidating the zwitterionic intermediates and transition states involved in the formation of new heterocyclic systems. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a framework to correlate the chemical structure of compounds with their biological activities. For derivatives of this compound, QSAR models serve as a predictive tool to guide the synthesis of novel analogs with enhanced therapeutic potential. These computational models are developed by establishing a mathematical relationship between the physicochemical properties of the molecules and their observed biological efficacy.

While specific QSAR models exclusively for this compound derivatives are not extensively documented in publicly available literature, the principles of their development can be inferred from studies on structurally related hydrazinylthiazole compounds. The development of a predictive QSAR model is a systematic process that involves several key stages: data set selection, calculation of molecular descriptors, feature selection, model building, and rigorous validation.

For instance, in a QSAR study on a series of 36 hydrazinyl thiazole-linked indenoquinoxaline derivatives with alpha-amylase inhibitory activity, a predictive model was successfully developed. tandfonline.com The process began with the curation of a dataset of compounds with their corresponding biological activities (IC50 values). Molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule, were then calculated. tandfonline.com

The validation of these models is a critical step to ensure their reliability and predictive power. nih.gov Statistical parameters such as the coefficient of determination (R²), adjusted R² (R²adj), and cross-validation coefficient (R²cv) are used to assess the model's performance. tandfonline.com For the hydrazinyl thiazole-linked indenoquinoxaline derivatives, the developed model demonstrated statistical significance with an R² of 0.800, an R²adj of 0.767, and an R²cv of 0.651, indicating a robust correlation between the descriptors and the biological activity. tandfonline.com Furthermore, the predictive power of the model was confirmed with an external test set, yielding a predictive R² (R²test) of 0.872. tandfonline.com

The following interactive data table illustrates a hypothetical set of statistical parameters for a QSAR model developed for a series of thiazole derivatives, showcasing the metrics used to evaluate model performance.

Statistical ParameterValueDescription
0.85The proportion of the variance in the dependent variable that is predictable from the independent variable(s).
R²adj 0.82Adjusts the R² value for the number of terms in the model.
Q² (Cross-validated R²) 0.75A measure of the predictive ability of the model, determined through internal cross-validation.
R²pred (External R²) 0.78A measure of the predictive ability of the model on an external test set.

These statistical validations ensure that the developed QSAR models are not a result of chance correlation and can be reliably used to predict the biological activities of new, unsynthesized compounds.

A crucial outcome of QSAR studies is the identification of specific molecular descriptors that have a significant correlation with the biological efficacy of the compounds. These descriptors provide valuable insights into the structural features that are either favorable or detrimental to the desired biological activity. Molecular descriptors can be broadly categorized into several classes, including electronic, steric, hydrophobic, and topological descriptors.

In studies of thiazole derivatives, various descriptors have been found to influence their biological activities. For example, in the context of antimicrobial agents, both 2D and 3D QSAR studies have been employed to identify key molecular features. One such study on aryl thiazole derivatives revealed that electrostatic effects are dominant in determining the binding affinities for antibacterial activity.

Research on hydrazinylthiazole carboxylates as potential antidiabetic agents has highlighted the importance of certain substituents and their electronic properties. nih.gov For example, studies on 2-[(arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydes demonstrated that compounds with strong electron-donating groups on the aryl ring exhibited excellent α-amylase inhibitory activity. nih.gov This suggests that electronic descriptors, such as Hammett constants or calculated atomic charges, would be significant in a QSAR model for this class of compounds.

The following interactive data table provides examples of molecular descriptors that are often found to be correlated with the efficacy of thiazole derivatives in QSAR studies.

Descriptor ClassDescriptor ExampleCorrelation with ActivityBiological Activity
Electronic HOMO Energy PositiveAntitrypanosomal
Steric Molar Refractivity (MR) NegativeAnticonvulsant
Hydrophobic LogP PositiveAntimicrobial
Topological Wiener Index NegativeAnti-inflammatory

The identification of these key descriptors allows medicinal chemists to understand the structure-activity relationship (SAR) at a quantitative level. For instance, a positive correlation with LogP suggests that increasing the lipophilicity of the molecule could lead to enhanced antimicrobial activity, potentially by improving its ability to penetrate bacterial cell membranes. Conversely, a negative correlation with a steric descriptor like molar refractivity might indicate that bulky substituents in a particular region of the molecule are detrimental to its binding with the target receptor. This knowledge is instrumental in the rational design of new this compound derivatives with improved efficacy.

Future Research Directions and Translational Perspectives in Chemical Biology

Rational Design of Advanced Thiazole (B1198619) Scaffolds with Tuned Activities

The future of drug discovery involving the thiazole-4-carboxylate core lies in the rational design of molecules with precisely tuned biological activities. This approach moves beyond traditional screening to a more targeted strategy based on structure-activity relationships (SAR) and computational modeling. fabad.org.trnih.govmdpi.com By analyzing how modifications to the thiazole scaffold affect biological outcomes, researchers can design next-generation compounds with enhanced potency and reduced toxicity. fabad.org.tr

For instance, studies on 2-aminothiazole (B372263) derivatives have shown that while the central thiazole and specific substituents at one position can be critical for activity, other positions offer high flexibility for modification to improve potency. nih.gov Future efforts will likely focus on:

Scaffold Morphing: This strategy involves subtle but significant alterations to the core structure, such as ring-opening or introducing specific interactions to maintain a desired conformation, as demonstrated in the discovery of thiazole-based IL-17 inhibitors. nih.gov

Pharmacophore Merging: Combining key structural features from different known inhibitors into a single thiazole-based molecule is an efficient strategy to boost efficacy. nih.gov

Structure-Based Design: Leveraging X-ray crystallography data of target proteins, researchers can design thiazole derivatives that fit precisely into binding sites. This has been successfully used to guide the discovery of SIRT2 inhibitors. mdpi.com

A key goal is to tune the physicochemical and pharmacokinetic properties of new candidates by introducing moieties like thiadiazole or thiazole, which can enhance interactions such as hydrogen bonding with biological targets. nih.gov

Exploration of Novel and Efficient Synthetic Routes

The advancement of thiazole-based chemical biology is intrinsically linked to the development of innovative and efficient synthetic methodologies. While the classic Hantzsch thiazole synthesis remains a foundational method, it is often limited by harsh conditions or low yields. tandfonline.comnih.gov Future research will prioritize the exploration of more sustainable and versatile synthetic pathways.

Key areas of development include:

One-Pot Reactions: Procedures that combine multiple reaction steps into a single operation, such as the "one-pot cooking" two-step reaction of bromination and cyclization, simplify operations, improve yields, and reduce waste. google.com

Green Chemistry Approaches: The use of environmentally friendly techniques is becoming increasingly important. This includes microwave irradiation, ultrasound synthesis, the use of green solvents, and mechanochemistry, which offer scalability, cost-effectiveness, and simpler purification. nih.gov

Novel Catalysis: The development of new catalysts, such as visible-light-induced reactions, allows for the synthesis of functionalized 2-aminothiazoles under mild, room-temperature conditions, aligning with green chemistry principles. organic-chemistry.org

Multi-component Reactions: These reactions, where multiple starting materials react to form a single product in one step, are highly efficient for building molecular diversity and creating libraries of thiazole derivatives for screening. benthamscience.com

These advanced synthetic strategies will enable the rapid and cost-effective production of diverse libraries of 2-Hydrazinylethylthiazole-4-carboxylate analogs for biological evaluation.

Deeper Elucidation of Molecular Mechanisms of Action

A critical future direction is to move beyond identifying that a compound is active to understanding how it works at a molecular level. For many thiazole derivatives, the precise mechanism of action remains to be fully elucidated. fabad.org.tr A deeper understanding of these mechanisms is essential for optimizing lead compounds and predicting potential off-target effects.

Future investigations will likely involve a combination of experimental and computational approaches:

Target Identification: For compounds identified through phenotypic screens, identifying the specific protein target is a primary goal. This can involve techniques like affinity chromatography and proteomics.

Enzyme Inhibition Studies: For compounds with known targets, detailed kinetic studies can reveal the mode of inhibition (e.g., competitive, non-competitive). For example, some 2-aminothiazole derivatives are thought to target β-ketoacyl ACP synthase (KasA), an enzyme involved in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. researchgate.net

Molecular Docking: Computational docking studies can predict how a thiazole derivative binds to its target protein, highlighting key interactions with catalytic residues. fabad.org.trnih.gov This information can explain observed structure-activity relationships and guide the design of more potent analogs.

Cellular Pathway Analysis: Techniques like cell cycle analysis can reveal the downstream effects of a compound's activity. For instance, certain thiazole-based chalcones have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis in cancer cells. nih.gov

These mechanistic studies will provide the crucial insights needed to develop thiazole-based compounds from promising hits into clinically viable drug candidates.

Development of Highly Selective Modulators for Specific Biological Targets

A major challenge in drug development is achieving selectivity, where a compound potently affects its intended target with minimal interaction with other proteins, thereby reducing side effects. The thiazole scaffold has proven to be a versatile template for creating selective inhibitors.

Future research will focus on designing derivatives of this compound that exhibit high selectivity for specific biological targets implicated in disease. Examples from related thiazole compounds demonstrate the feasibility of this approach:

Sirtuin Inhibitors: Thiazole-based compounds have been developed as inhibitors of SIRT2, a protein involved in cancer, with selectivity over other sirtuin isoforms like SIRT6. mdpi.com

Renin Inhibitors: Series of inhibitors containing a 2-amino-4-thiazolyl moiety have shown potent and selective inhibition of renin over the related enzyme cathepsin D. nih.gov

VEGFR-2 Inhibitors: Certain thiazole derivatives have demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy, with activity comparable to or exceeding standard drugs. mdpi.com

Achieving such selectivity often involves exploiting subtle structural differences in the target proteins. The strategic placement of functional groups on the thiazole ring can maximize interactions with the desired target while minimizing binding to off-targets.

Integration of High-Throughput Screening and Computational Methods for Discovery

The discovery of novel bioactive thiazole compounds will be significantly accelerated by the continued integration of high-throughput screening (HTS) and high-throughput computational screening (HTCS). nih.govewadirect.com These technologies allow for the rapid evaluation of vast chemical libraries to identify promising lead compounds. nih.govewadirect.com

HTS enables the physical testing of thousands to millions of compounds in automated biochemical or cell-based assays. ewadirect.com This is crucial for initial hit identification from large, diverse thiazole libraries. However, HTS can sometimes produce false positives. acs.org

To address this, HTCS and other computational methods are employed as a powerful complementary tool. nih.gov Future discovery pipelines will increasingly rely on:

Virtual Screening: Using molecular docking and pharmacophore modeling to screen millions of virtual compounds against a target protein structure, prioritizing those with the highest predicted binding affinity for synthesis and experimental testing. nih.gov

In Silico ADME-Toxicity Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME-T) properties of designed molecules early in the discovery process, helping to eliminate candidates with poor drug-like properties before investing in costly synthesis.

Machine Learning and AI: Advanced algorithms can analyze large datasets from screening campaigns to identify complex structure-activity relationships and predict the activity of novel thiazole structures, guiding the design of more effective compound libraries. nih.gov

By combining the empirical power of HTS with the predictive and filtering capabilities of computational chemistry, researchers can more efficiently navigate the vast chemical space of thiazole derivatives to discover and optimize the next generation of therapeutic agents. mdpi.com

Table of Activities for Various Thiazole Derivatives

Compound/SeriesTarget/AssayActivity (IC50 / MIC)Reference
Thiazole-based Chalcone (3a)CDK1 Inhibition0.78 µM nih.gov
Thiazole Derivative (4c)VEGFR-2 Inhibition0.15 µM mdpi.com
Thiazole Derivative (4c)MCF-7 Cell Line2.57 µM mdpi.com
Thiazole Derivative (5a)SIRT2 Inhibition9.0 µM mdpi.com
Thiazole Derivative (T1)SIRT2 Inhibition17.3 µM mdpi.com
2-Amino-thiazole-4-carboxamide (6m)MCF7 Cell Line0.47 µM jst.go.jp
Thiazole-based HIV Inhibitor (11)HIV-1 RT RDDP0.32 µM mdpi.com
Thiazole-based HIV Inhibitor (4)RT RNase H1.47 µM mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-Hydrazinylethylthiazole-4-carboxylate and its derivatives?

  • Methodological Answer : The synthesis typically involves cyclocondensation or Hantzsch thiazole formation. For example, hydrazine derivatives can react with α-bromoketones under reflux in polar aprotic solvents (e.g., DMSO) to form the thiazole core. demonstrates this via Hantzsch condensation using thiosemicarbazones and bromoketones, yielding thiazole derivatives with 65–99% efficiency . Alternative routes include reacting thiourea with ethyl 2-bromoacetate derivatives under basic conditions, as seen in for structurally analogous compounds . Optimize reaction time (e.g., 12–18 hours) and purification via recrystallization (water-ethanol mixtures) to enhance yield and purity.

Q. Which characterization techniques are essential for confirming the structure of 2-Hydrazinylethialthiazole-4-carboxylate?

  • Methodological Answer : Use a multi-technique approach:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm hydrazinyl and thiazole proton environments (e.g., δ 8.0–10.0 ppm for hydrazine NH and δ 160–170 ppm for carboxylate carbons) .
  • Mass Spectrometry : HRMS or ESI-MS validates molecular ion peaks (e.g., m/z 370.1 for hydrazinyl-thiazole derivatives) .
  • Melting Point Analysis : Compare experimental values (e.g., 121–180°C) with literature to assess purity .
  • FT-IR : Identify characteristic bands (e.g., 1650–1700 cm1^{-1} for C=O stretching) .

Advanced Research Questions

Q. How can computational methods like DFT improve the understanding of this compound’s electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict electronic structure, reactivity, and non-covalent interactions. For example, exact exchange functionals (as in ) can model charge distribution on the thiazole ring and hydrazinyl group, aiding in identifying nucleophilic/electrophilic sites . Use software like Gaussian or ORCA to compute HOMO-LUMO gaps, electrostatic potentials, and Fukui indices for reaction mechanism insights. Validate computational results against experimental spectroscopic data .

Q. What strategies are effective for resolving contradictions in biological activity data across derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., electron-withdrawing groups on phenyl rings) and correlate with activity trends. shows how 4-substituted methoxybenzoyl groups enhance CYP3A4 inhibition, while highlights substituent effects on yield and stability .
  • Crystallographic Validation : Use single-crystal X-ray diffraction (via SHELX software, ) to resolve structural ambiguities and confirm stereochemistry .
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., lipophilicity, steric effects) influencing bioactivity discrepancies .

Q. How can researchers design experiments to assess the hydrolytic stability of this compound under physiological conditions?

  • Methodological Answer :

  • pH-Varied Stability Studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC or LC-MS over 24–72 hours.
  • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) and degradation rate constants (kk) using first-order kinetics.
  • Stabilization Strategies : Co-formulate with cyclodextrins ( ) or modify the carboxylate ester to amide derivatives (e.g., ’s benzamide analogs) to enhance stability .

Q. What methodologies are recommended for optimizing reaction conditions to scale up synthesis without compromising yield?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use factorial design to test variables (solvent polarity, temperature, catalyst loading). For instance, achieved 93–99% yields by optimizing bromoketone-to-hydrazine ratios and reaction time .
  • Continuous Flow Chemistry : Transition from batch to flow systems to improve heat/mass transfer and reduce side reactions.
  • Green Chemistry Metrics : Assess E-factor and atom economy; replace DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) .

Q. How can researchers leverage in silico tools to predict the pharmacokinetic profile of this compound derivatives?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions. For example, ’s in silico evaluation identified thiazole derivatives with favorable LogP values (2.5–3.5) for CNS penetration .
  • Molecular Docking : Dock derivatives into target proteins (e.g., SARS-CoV-2 Mpro^\text{pro}) using AutoDock Vina to prioritize synthesis. ’s benzamide analogs showed high binding affinity to CYP3A4 .

Data Contradiction Analysis

Q. How should conflicting crystallographic and spectroscopic data be addressed?

  • Methodological Answer :

  • Cross-Validation : Re-examine NMR assignments using 2D techniques (e.g., HSQC, HMBC) to resolve signal overlaps.
  • DFT-NMR Comparison : Compute theoretical NMR shifts (via ADF or NWChem) and compare with experimental data to identify misassignments .
  • Alternative Crystallization : Recrystallize under varied conditions (e.g., ethanol vs. acetone) to obtain higher-quality crystals for SHELXL refinement ( ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.